molecular formula C25H25N3O2 B13356399 4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile

4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile

Katalognummer: B13356399
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: VGVVFAWDUMJTRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a pyran ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperazine with a suitable aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids, such as aluminum chloride

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)acetamide
  • 4-[(4-benzyl-1-piperazinyl)methyl]benzoic acid
  • Methylbenzylpiperazine

Uniqueness

4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C25H25N3O2

Molekulargewicht

399.5 g/mol

IUPAC-Name

4-(4-benzylpiperazin-1-yl)-5-methyl-6-(4-methylphenyl)-2-oxopyran-3-carbonitrile

InChI

InChI=1S/C25H25N3O2/c1-18-8-10-21(11-9-18)24-19(2)23(22(16-26)25(29)30-24)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11H,12-15,17H2,1-2H3

InChI-Schlüssel

VGVVFAWDUMJTRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)C#N)N3CCN(CC3)CC4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.